molecular formula C13H25FSi3 B14554725 2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane CAS No. 61879-38-7

2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane

Cat. No.: B14554725
CAS No.: 61879-38-7
M. Wt: 284.59 g/mol
InChI Key: OSZZLTMPWKJCAR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a fluorophenyl group attached to a heptamethyltrisilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the coupling of a fluorophenyl precursor with a heptamethyltrisilane moiety. One common method is the Suzuki–Miyaura coupling, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of carbon-silicon bonds. The reaction conditions are generally mild, with the process being carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Phenyl-substituted trisilane.

    Substitution: Various substituted trisilane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the silane backbone can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to its heptamethyltrisilane backbone, which imparts distinct chemical properties compared to other fluorophenyl derivatives. This structure allows for greater flexibility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

61879-38-7

Molecular Formula

C13H25FSi3

Molecular Weight

284.59 g/mol

IUPAC Name

(4-fluorophenyl)-methyl-bis(trimethylsilyl)silane

InChI

InChI=1S/C13H25FSi3/c1-15(2,3)17(7,16(4,5)6)13-10-8-12(14)9-11-13/h8-11H,1-7H3

InChI Key

OSZZLTMPWKJCAR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C1=CC=C(C=C1)F)[Si](C)(C)C

Origin of Product

United States

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